molecular formula C39H74NaO8P B11942558 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt

Cat. No.: B11942558
M. Wt: 725.0 g/mol
InChI Key: JFUGSRIBTPUDOW-VYMFHCNISA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt typically involves the enzymatic reaction of phospholipase D with phosphatidylcholine in the presence of ethanol . This reaction substitutes the choline headgroup with ethanol, forming phosphatidylethanol.

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes, ensuring high yield and purity. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase D are typically used under physiological conditions (pH 7.4, 37°C).

Major Products:

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt involves its integration into cellular membranes, where it can influence membrane fluidity and signaling pathways. The compound interacts with various proteins and enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt is unique due to its ethanol headgroup, which is formed specifically in the presence of ethanol and phospholipase D. This makes it a valuable biomarker for alcohol consumption and a useful tool in various biochemical studies .

Properties

Molecular Formula

C39H74NaO8P

Molecular Weight

725.0 g/mol

IUPAC Name

sodium;ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C39H75O8P.Na/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2;/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43);/q;+1/p-1/b20-19-;/t37-;/m1./s1

InChI Key

JFUGSRIBTPUDOW-VYMFHCNISA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

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